Biased Agonism Quantified: ELA-14 Exhibits a 19-Fold G Protein Preference Relative to β-Arrestin Recruitment
ELA-14 demonstrates functional selectivity toward Gαi1 protein activation (EC50 = 8.6 nM) compared to β-arrestin-2 recruitment (EC50 = 166 nM), yielding a bias factor of approximately 19-fold toward G protein-dependent signaling . This pathway preference carries procurement significance because the balance between G protein and β-arrestin signaling dictates distinct cellular outcomes—including receptor desensitization kinetics, internalization trafficking, and downstream transcriptional programs [1]. While direct bias factor calculations for apelin-13 under identical assay conditions are not uniformly reported across all studies, the quantitative EC50 differential for ELA-14 provides a defined functional fingerprint that enables researchers to select a tool compound with characterized signaling bias rather than an uncharacterized analog.
| Evidence Dimension | Functional selectivity (Gαi1 vs. β-arrestin-2 pathway activation) |
|---|---|
| Target Compound Data | Gαi1 EC50 = 8.6 nM; β-arrestin-2 EC50 = 166 nM |
| Comparator Or Baseline | Bias factor ~19 (Gαi1 preference); comparative apelin-13 bias data not uniformly standardized across literature |
| Quantified Difference | 19-fold difference between EC50 values for the two pathways |
| Conditions | Cell-based functional assays (HEK293 cells) measuring Gαi1 activation and β-arrestin-2 recruitment |
Why This Matters
Procurement of ELA-14 provides a characterized biased agonist tool with defined EC50 values for both signaling arms, enabling pathway-specific pharmacological interrogation that uncharacterized or single-readout compounds cannot support.
- [1] Yang P, Maguire JJ, Davenport AP. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system. Trends Pharmacol Sci. 2015 Sep;36(9):560-7. View Source
